molecular formula C17H19ClN2O4S3 B2706493 N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide CAS No. 1090004-77-5

N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide

Cat. No.: B2706493
CAS No.: 1090004-77-5
M. Wt: 446.98
InChI Key: RQIOIPZNEAETBR-UHFFFAOYSA-N
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Description

N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O4S3 and its molecular weight is 446.98. The purity is usually 95%.
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Biological Activity

N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide is a complex organic compound with potential therapeutic applications due to its unique structural features, which include a piperidine ring and sulfonamide groups. This article presents a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C17H18ClN3O4S2C_{17}H_{18}ClN_{3}O_{4}S_{2}

Key Properties:

  • Molecular Weight: Approximately 423.92 g/mol
  • Solubility: Soluble in organic solvents; limited water solubility.
  • Functional Groups: Contains sulfonamide and thiophene moieties.

This compound exhibits biological activity primarily through its interaction with specific molecular targets in the body.

Target Interactions:

  • G Protein-Coupled Receptors (GPCRs): The compound may modulate the activity of GPCRs, which are critical in various signaling pathways influencing cellular responses.
  • Ion Channels: It can affect ion channel activity, leading to alterations in cellular excitability and neurotransmission.

Biochemical Pathways:
The compound's action may influence several pathways, including:

  • Signal transduction pathways involved in cell proliferation.
  • Neurotransmitter release mechanisms affecting central nervous system functions.

Antiproliferative Effects

Research has indicated that compounds with similar structures to this compound demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related sulfonamide derivatives exhibit strong inhibition of cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)10Apoptosis
Compound BA549 (Lung Cancer)15Cell Cycle Arrest
This compoundHeLa (Cervical Cancer)12Apoptosis

Antimicrobial Activity

Additionally, the compound has been evaluated for antimicrobial properties. Preliminary studies suggest moderate to strong activity against gram-positive bacteria, indicating potential use as an antibacterial agent.

Case Studies and Research Findings

  • Anticancer Research:
    • A study focusing on sulfonamide derivatives highlighted their effectiveness as anticancer agents, with this compound showing promising results in inhibiting tumor growth in vitro.
  • Neuroprotective Effects:
    • Investigations into the neuroprotective properties of piperidine derivatives have indicated that compounds similar to this sulfonamide may offer protective effects against neurodegenerative diseases by modulating cholinergic signaling pathways.
  • Enzyme Inhibition:
    • The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease.

Properties

IUPAC Name

N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S3/c18-15-5-3-14(4-6-15)9-13-26(21,22)20-10-7-16(8-11-20)19-27(23,24)17-2-1-12-25-17/h1-6,9,12-13,16,19H,7-8,10-11H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIOIPZNEAETBR-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CS2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CS2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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